![molecular formula C21H24N2O9S2 B236041 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate CAS No. 136743-24-3](/img/structure/B236041.png)
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate is a chemical compound with a molecular formula of C22H26N2O9S2. It is a white crystalline powder with a molecular weight of 534.6 g/mol. This compound is synthesized using a specific method and has various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the inhibition of enzyme activity. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and inhibitor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate vary depending on the specific enzyme and inhibitor. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate in lab experiments include its specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential for the development of new drugs. The limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate include the development of new inhibitors for specific enzymes, the study of the compound's effects on different cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness.
Synthesemethoden
The synthesis of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the reaction between 2-(2-aminoethylthio)ethanol and 4-nitrophenyl chloroformate in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate has various scientific research applications. It is commonly used in the study of enzyme inhibitors and their mechanisms of action. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and cancer.
Eigenschaften
CAS-Nummer |
136743-24-3 |
|---|---|
Produktname |
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
Molekularformel |
C21H24N2O9S2 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
2-[2-[[2-hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C21H24N2O9S2/c1-30-16-6-2-14(3-7-16)19(25)34-20(26)18(24)22-10-12-33-13-11-31-21(27)32-17-8-4-15(5-9-17)23(28)29/h2-9,19-20,25-26H,10-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
ZCHRAGIQKGCBAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Synonyme |
4-MTASNC S-(4-methoxybenzyl)thioglycolylaminoethylsulfonylethyl-4-nitrophenyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



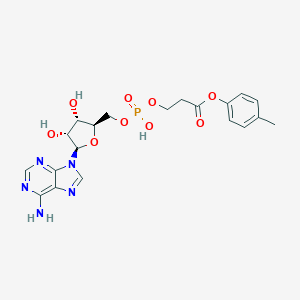
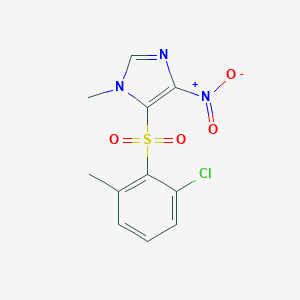
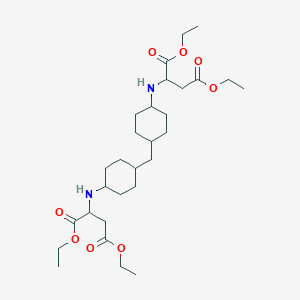
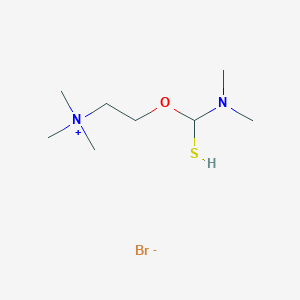
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
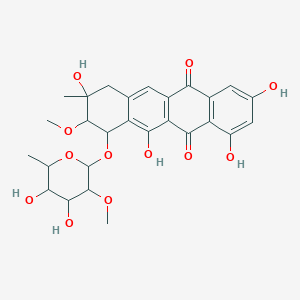

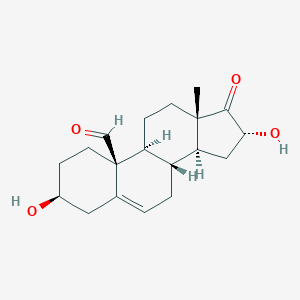

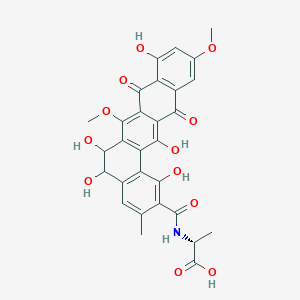
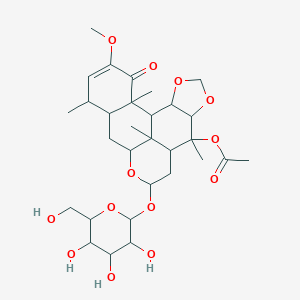
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)